1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene
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Overview
Description
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and an azoxy group (-N=N(O)-) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene typically involves the nitration of benzene derivatives followed by the introduction of the azoxy group. One common method includes:
Azoxy Formation: The nitrobenzene derivative is then subjected to a reaction with phenylhydroxylamine under specific conditions to form the azoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The azoxy group can be oxidized to form nitroso compounds under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the incoming electrophile to the meta position.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed include amines, nitroso compounds, and substituted benzene derivatives.
Scientific Research Applications
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets through its nitro and azoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The azoxy group can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene can be compared with other nitro and azoxy compounds:
Nitrobenzene: Similar in structure but lacks the azoxy group, making it less reactive in certain redox reactions.
Azoxybenzene: Contains the azoxy group but lacks the nitro group, resulting in different chemical properties and reactivity.
1-Nitro-3-[(phenylsulfonyl)methyl]benzene: Similar in having a nitro group but differs in the presence of a sulfonyl group instead of an azoxy group.
The uniqueness of this compound lies in the combination of both nitro and azoxy groups, providing a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
16054-44-7 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(3-nitrophenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C12H9N3O3/c16-14(11-6-2-1-3-7-11)13-10-5-4-8-12(9-10)15(17)18/h1-9H |
InChI Key |
IYMXFHJXUYBYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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